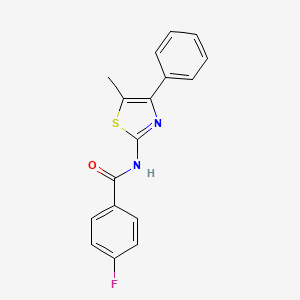

4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

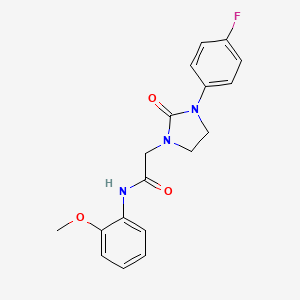

“4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” is a chemical compound. It’s identified as a potent mGluR1 antagonist . The compound has excellent subtype selectivity and good PK profile in rats. It also demonstrated relatively potent antipsychotic-like effects in several animal models .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . This method involves a radical approach and is paired with a Matteson–CH2–homologation .Aplicaciones Científicas De Investigación

Anticancer Activity

A study by (Ravinaik et al., 2021) explored derivatives of 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide for anticancer activity. These compounds showed moderate to excellent activity against various cancer cell lines, indicating potential as anticancer agents.

PET Imaging for Brain Receptors

(Xu et al., 2013) discussed the development of a PET radioligand for imaging metabotropic glutamate receptor 1 in the brain, which is crucial for studying neuropsychiatric disorders and drug development.

Antimicrobial Activity

Research by (Desai et al., 2013) showed that fluorobenzamides containing thiazole have promising antimicrobial properties. They synthesized new derivatives and tested them against various bacterial and fungal strains.

Antifungal Agents

The study by (Narayana et al., 2004) synthesized new derivatives of this compound with potential as antifungal agents.

Fluorescence Effects in Bio-Active Compounds

A study by (Matwijczuk et al., 2018) explored the fluorescence effects of compounds related to this compound. Their work is significant for understanding molecular aggregation and charge transfer effects.

Novel Fluorescent Complexes

(Zhang et al., 2017) synthesized benzamide derivatives and their BF2 complexes, demonstrating significant fluorescence characteristics, including a large Stokes shift and solid-state fluorescence.

Mecanismo De Acción

Target of Action

The primary target of 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is the mGluR1 receptor . This receptor plays a crucial role in the central nervous system, mediating excitatory neurotransmission.

Mode of Action

This compound acts as an antagonist at the mGluR1 receptor . By binding to this receptor, it prevents the activation of the receptor by glutamate, the natural ligand. This results in a decrease in the excitatory neurotransmission mediated by the mGluR1 receptor.

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by a good PK profile in rats . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which contribute to its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in excitatory neurotransmission. This leads to its antipsychotic-like effects in several animal models .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Cellular Effects

Thiazole derivatives have been shown to have diverse biological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c1-11-15(12-5-3-2-4-6-12)19-17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPZVQNWXHSHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3013946.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)

![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)

![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)

![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)